ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate
CAS No.:
Cat. No.: VC14984655
Molecular Formula: C24H20O7
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20O7 |
|---|---|
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | ethyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxypropanoate |
| Standard InChI | InChI=1S/C24H20O7/c1-4-28-23(26)14(3)29-19-10-9-16-17(12-21(25)31-22(16)13(19)2)18-11-15-7-5-6-8-20(15)30-24(18)27/h5-12,14H,4H2,1-3H3 |
| Standard InChI Key | BBHUKYABGKCXAT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Introduction
Ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate is a complex organic compound belonging to the bichromene family, which is derived from chromene structures. This compound is characterized by its unique structural and functional properties, making it a subject of interest in various scientific fields, particularly in pharmaceuticals and natural product chemistry.
Synthesis and Chemical Reactions
The synthesis of ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
| Reaction Type | Description |
|---|---|
| Transesterification | Involves the exchange of the ethyl ester group with another alcohol. |
| Hydrolysis | Converts the ester into a carboxylic acid and an alcohol. |
| Nucleophilic Addition | The dioxo group can react with nucleophiles to form new bonds. |
Potential Applications
Ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate has potential applications in various fields due to its complex structure and the biological activities associated with bichromene derivatives. These applications include:
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Pharmaceuticals: Compounds with similar structures have shown anti-inflammatory and antioxidant properties.
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Flavoring and Fragrance Industries: Esters are known for their pleasant aromas and are widely used in these industries.
Research Findings and Future Directions
Research into the specific mechanisms of action for ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate is ongoing. Studies on related compounds suggest potential roles in enzyme inhibition or modulation of signaling pathways related to oxidative stress.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation. |
| Antioxidant | Ability to neutralize free radicals. |
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